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molecular formula C9H12N2O4S B8693637 N,N-dimethyl-4-nitrobenzenemethanesulphonamide

N,N-dimethyl-4-nitrobenzenemethanesulphonamide

Cat. No. B8693637
M. Wt: 244.27 g/mol
InChI Key: IGYMVHDFCJKCSQ-UHFFFAOYSA-N
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Patent
US04816470

Procedure details

A suspension of N,N-dimethyl-4-nitrobenzenemethanesulphonamide (4.2 g) in methanol (300 ml) was hydrogenated over pre-reduced 10% palladium oxide on charcoal (1 g) at atmospheric pressure and temperature. Hydrogen uptake was complete in 1 h. The catalyst was filtered off (Hyflo), washed with ethyl acetate (400 ml), the solvent evaporated and the title compound obtained as a cream solid (3.3 g), m.p. 151°-2°.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)(=[O:5])=[O:4].[H][H]>CO.[Pd]=O>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][S:3]([N:2]([CH3:16])[CH3:1])(=[O:5])=[O:4])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
CN(S(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off (Hyflo)
WASH
Type
WASH
Details
washed with ethyl acetate (400 ml)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)N(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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